5-Bromo-3-nitropyridine-2-sulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a C5-halogenated pyridine sulfonamide for cross-coupling diversification often face limited regioisomeric options. 5-Bromo-3-nitropyridine-2-sulfonamide (CAS 1251103-67-9) fills this gap with its unique 2-sulfonamide/3-nitro/5-bromo arrangement, enabling Suzuki, Buchwald-Hartwig, and Sonogashira couplings inaccessible to non-halogenated analogs. • C5-Br cross-coupling handle for modular library synthesis • Predicted logP 0.40-0.66 supports aqueous solubility for FBDD/DEL workflows • ≥98% purity; available from stock with global shipping

Molecular Formula C5H4BrN3O4S
Molecular Weight 282.07 g/mol
Cat. No. B13610070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-nitropyridine-2-sulfonamide
Molecular FormulaC5H4BrN3O4S
Molecular Weight282.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)N)Br
InChIInChI=1S/C5H4BrN3O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H,(H2,7,12,13)
InChIKeyRKPSLXGTSHQBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Identity of 5-Bromo-3-nitropyridine-2-sulfonamide


5-Bromo-3-nitropyridine-2-sulfonamide (CAS 1251103-67-9) is a heterocyclic sulfonamide building block comprising a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a primary sulfonamide at the 2-position . With a molecular weight of 282.07 g/mol, a predicted logP of approximately 0.40–0.66, and a density of 2.020±0.06 g/cm³, this compound occupies a distinct physicochemical space relative to its non-halogenated and regioisomeric analogs . It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the bromo substituent provides a cross-coupling handle and the electron-withdrawing nitro and sulfonamide groups modulate ring electronics for downstream functionalization [1].

Bromo substituent provides cross-coupling handle for modular synthesis
Electron-deficient pyridine core supports nucleophilic aromatic substitution pathways
2-Sulfonamide regioisomer distinct from 6-sulfonamide analogs in electronic profile

Why Generic Pyridine Sulfonamide Analogs Cannot Substitute


Close structural analogs of 5-bromo-3-nitropyridine-2-sulfonamide—including 3-nitropyridine-2-sulfonamide (CAS 75903-50-3), 5-nitropyridine-2-sulfonamide (CAS 75903-49-0), and the 5-chloro variant (CAS 1500602-74-3)—exhibit measurably different physicochemical properties and, by class-level inference, divergent reactivity profiles that preclude simple interchange [1]. The presence of the bromine atom at C5 introduces a heavier halogen with a larger atomic radius (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å), a distinct Hammett substituent constant (σm for Br = +0.39 vs. Cl = +0.37), and a significantly higher molecular weight (282.07 vs. 237.62 for the chloro analog), which collectively alter solubility, lipophilicity, and the compound's behavior in palladium-catalyzed cross-coupling reactions [2][3]. The specific 2-sulfonamide/3-nitro/5-bromo regiochemical arrangement also distinguishes this compound from the 6-sulfonamide regioisomer (2-bromo-3-nitropyridine-6-sulfonamide, CAS 1807271-60-8), where the altered positioning of the sulfonamide group relative to the nitro and bromo substituents changes the electronic landscape of the pyridine ring and the compound's hydrogen-bonding capacity [4].

Halogen type Bromine vs. chlorine substitution may alter cross-coupling reactivity and solubility behavior
Regioisomer 6-Sulfonamide placement changes electronic environment and hydrogen-bonding capacity compared to 2-sulfonamide
Functionalization Non-halogenated analogs lack direct cross-coupling handle, requiring alternative synthetic strategies

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Modulation Versus Non-Halogenated Analog

5-Bromo-3-nitropyridine-2-sulfonamide exhibits a predicted logP of 0.40 (ChemScene) to 0.66 (Fluorochem), significantly lower than the logP of 1.94 reported for the non-halogenated comparator 3-nitropyridine-2-sulfonamide (CAS 75903-50-3) . This logP difference of approximately 1.3–1.5 log units corresponds to an estimated ~20- to 30-fold difference in octanol/water partition coefficient, indicating substantially higher aqueous compatibility for the brominated compound.

Lipophilicity Modulation
Cross-study comparable
logP 0.40–0.66 vs logP 1.94 (non-halogenated)
~20–30× higher aqueous compatibility
Supports aqueous solubility context for hit-to-lead selection
Predicted values; experimental logP recommended
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation from Chloro and Non-Halogenated Analogs

The molecular weight of 5-bromo-3-nitropyridine-2-sulfonamide (282.07 g/mol) exceeds that of the non-halogenated comparator 3-nitropyridine-2-sulfonamide (203.18 g/mol) by 78.89 Da—the approximate mass difference attributable to the bromine atom replacing hydrogen at C5 . Compared to the 5-chloro analog (5-chloro-3-nitropyridine-2-sulfonamide, CAS 1500602-74-3, MW 237.62), the bromo compound has a 44.45 Da higher mass [1].

Molecular Weight Differentiation
Cross-study comparable
282.07 g/mol vs 203.18 (non-halogenated) / 237.62 (5-Cl)
+78.89 Da (vs H) / +44.45 Da (vs Cl)
Distinct isotopic pattern supports MS tracing and reaction monitoring
Bromine isotopic signature (¹Br:⁸¹Br ≈ 1:1)
Molecular weight Fragment-based screening Lead optimization

Cross-Coupling Reactivity Advantage Over Non-Halogenated Analogs

The C5 bromine atom in 5-bromo-3-nitropyridine-2-sulfonamide provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling direct C–C and C–N bond formation at this position [1]. Non-halogenated nitropyridine sulfonamides such as 3-nitropyridine-2-sulfonamide lack this reactive handle, requiring alternative and typically lower-yielding functionalization strategies such as directed ortho-metalation or Minisci-type radical additions. The bromine at C5 is positioned para to the ring nitrogen and ortho to the nitro group, an electronic arrangement that activates this position for oxidative addition to Pd(0) while the electron-withdrawing nitro and sulfonamide groups further polarize the C–Br bond .

Cross-Coupling Reactivity
Class-level inference
C5-Br enables Pd-catalyzed Suzuki, Buchwald–Hartwig, Sonogashira couplings
Supports modular library synthesis via late-stage functionalization
Class-level inference from aryl bromide reactivity; optimization required
Cross-coupling C–C bond formation Synthetic chemistry

Enhanced Electron Deficiency from Three Withdrawing Groups

5-Bromo-3-nitropyridine-2-sulfonamide bears three electron-withdrawing substituents on the pyridine ring: SO₂NH₂ at C2 (σm ≈ +0.55), NO₂ at C3 (σm = +0.71), and Br at C5 (σm = +0.39), resulting in a cumulative electron-withdrawing effect that substantially deactivates the ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution (SNAr) [1]. In comparison, 3-nitropyridine-2-sulfonamide carries only two electron-withdrawing groups (NO₂ and SO₂NH₂), and 5-nitropyridine-2-sulfonamide has the nitro at a different position, altering the regiochemical preference for nucleophilic attack [2].

Enhanced Electron Deficiency
Class-level inference
Cumulative σm ≈ +1.65 vs σm ≈ +1.26 (non-halogenated)
~31% greater electron withdrawal
May increase SNAr reactivity and influence metabolic stability
Hammett additivity approximation; kinetic validation suggested
Electronic effects Nucleophilic aromatic substitution Medicinal chemistry

Anticoccidial Class-Level Activity of the Nitropyridine Sulfonamide Scaffold

A foundational structure–activity relationship study by Morisawa et al. (1980) evaluated eight nitropyridinesulfonamides and their N-oxide bioisosteres for anticoccidial activity against Eimeria tenella in an in vivo chick model, demonstrating that specific nitropyridine sulfonamide regioisomers—notably 2-, 4-, and 5-nitropyridine-3-sulfonamides and pyridine-2- and -3-sulfonamide N-oxides—exhibit activity, whereas other substitution patterns are inactive [1]. The active compounds were further characterized by mode-of-action studies showing that 5-nitropyridine-3-sulfonamide acts at the sporozoite and first schizogony stages of the E. tenella life cycle. While the specific 5-bromo-3-nitropyridine-2-sulfonamide was not tested in this study, the combined SAR establishes that the nitropyridine-2-sulfonamide scaffold is permissive for anticoccidial activity, and the additional bromo substituent offers a diversification vector not present in the original series.

Anticoccidial Scaffold-Class SAR
Class-level inference
Nitropyridine-2-sulfonamide scaffold active against E. tenella (chick model)
Class-level SAR supports antiparasitic screening of derivatives
Target compound not directly tested; scaffold permissivity reported
Anticoccidial Eimeria tenella Veterinary parasitology

Optimal Procurement and Application Scenarios


Fragment-Based and DEL Synthesis Requiring Balanced Hydrophilicity

With a predicted logP of 0.40–0.66, this compound is approximately 20- to 30-fold more hydrophilic than the non-halogenated analog 3-nitropyridine-2-sulfonamide (logP 1.94) . This property makes it particularly suitable for fragment-based drug discovery (FBDD) campaigns where aqueous solubility is critical for screening at high concentrations, and for DNA-encoded library (DEL) construction where on-DNA chemistry requires water-compatible building blocks. The bromine atom additionally provides a heavy-atom label for X-ray crystallographic fragment soaking experiments, enabling unambiguous electron density assignment.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C5 bromine atom enables Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions that are not accessible with non-halogenated analogs such as 3-nitropyridine-2-sulfonamide . This reactivity profile supports modular library synthesis, where a common 5-bromo-3-nitropyridine-2-sulfonamide intermediate can be diversified with aryl/heteroaryl boronic acids or amines to generate focused compound collections. The electrophilic nature of the scaffold, conferred by three electron-withdrawing groups, also facilitates SNAr reactions at activated positions for orthogonal diversification .

Anticoccidial Lead Optimization Leveraging Scaffold-Class SAR

The class-level SAR established by Morisawa et al. (1980) demonstrates that nitropyridine-2-sulfonamide scaffolds are compatible with anticoccidial activity against Eimeria tenella, with optimal activity observed for specific regioisomers and N-alkyl derivatives . 5-Bromo-3-nitropyridine-2-sulfonamide offers two key advantages over the original lead series: (a) the bromine at C5 provides a cross-coupling handle for SAR exploration not available in the parent nitropyridine sulfonamides, and (b) the predicted lower logP may improve oral bioavailability in poultry compared to more lipophilic analogs. The compound serves as a strategic intermediate for generating N-alkyl and C5-aryl derivatives for anticoccidial screening.

Electronic Materials Research with Electron-Deficient Building Blocks

The cumulative electron-withdrawing effect of the three substituents (estimated cumulative σm ≈ +1.65) creates a highly π-deficient pyridine core with a computed TPSA of 116.19 Ų and a predicted density of 2.020 g/cm³, properties relevant to organic electronic materials research . Compared to 2-bromo-3-nitropyridine-6-sulfonamide (CAS 1807271-60-8), the 2-sulfonamide regioisomer places the sulfonamide group in a position that maximizes through-resonance interaction with the ring nitrogen, potentially enhancing charge-transport characteristics in OLED and organic photovoltaic applications [1].

Application
Selection Property
Validation Focus
Fragment-based screening and DEL synthesis
Predicted low lipophilicity supporting aqueous solubility
Aqueous solubility verification and bromine heavy-atom assignment
Modular library diversification
C5 bromo cross-coupling handle
Suzuki/Buchwald–Hartwig reaction screening
Anticoccidial lead optimization
Scaffold-class SAR compatibility
E. tenella model screening of derivatives
Organic electronic materials research
Cumulative electron-withdrawing effect
Charge-transport property evaluation
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